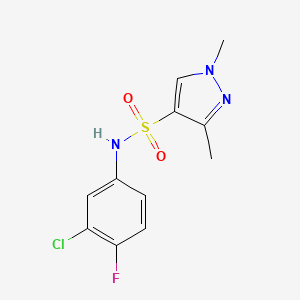

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFPS, and it is a sulfonamide derivative of pyrazole. In

Scientific Research Applications

Antiproliferative Activities

Some pyrazole-sulfonamide derivatives have been synthesized and shown to possess antiproliferative activities against cancer cell lines, such as HeLa and C6. These compounds, including derivatives of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, have demonstrated cell-selective effects and broad-spectrum antitumor activities, comparable to those of commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Enzyme Inhibition

Derivatives of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide have been explored for their inhibitory activities against enzymes such as carbonic anhydrases and acetylcholinesterase. These studies have identified compounds with significant inhibitory potency, suggesting potential applications in designing novel inhibitors for these enzymes (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated, showing that these compounds have promising activities against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies have further supported their potential as antitubercular agents, indicating the utility of this chemical framework in developing new therapeutic agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Chemical Synthesis and Methodology Development

Research has also focused on developing efficient synthesis methods for heterocyclic sulfonamides, including pyrazole-4-sulfonamides, demonstrating the versatility of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives in chemical synthesis. These methodologies facilitate the selective production of sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the compound's utility in medicinal chemistry and drug development (Tucker, Chenard, & Young, 2015).

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor . This prevents the receptor from activating the intracellular protein kinases that trigger the signal transduction cascades, inhibiting the processes of cell division and replication .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is the inhibition of cell proliferation and induction of apoptosis in cancer cells . By blocking the EGFR tyrosine kinase, the compound prevents the activation of downstream signaling pathways that promote cell growth and survival . This leads to cell cycle arrest and triggers programmed cell death, or apoptosis .

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-10(13)9(12)5-8/h3-6,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHKQUOMSZALQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)

![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)